A Comprehensive Guide to the Laboratory Synthesis of Iron(II) Bromide Hexahydrate
A Comprehensive Guide to the Laboratory Synthesis of Iron(II) Bromide Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of iron(II) bromide hexahydrate (FeBr₂·6H₂O), a compound of interest in various research and development applications. The document outlines the necessary chemical principles, experimental procedures, and safety considerations for its preparation in a laboratory setting.
Introduction
Iron(II) bromide and its hydrated forms are versatile reagents and precursors in chemical synthesis. The hexahydrate, in particular, serves as a stable, water-soluble source of iron(II) ions. Its synthesis involves the direct reaction of elemental iron with hydrobromic acid, followed by crystallization. This guide details a reliable method for the preparation of high-purity iron(II) bromide hexahydrate.
Physicochemical Properties
A summary of the key physicochemical properties of iron(II) bromide and its hexahydrate is presented below for easy reference.
| Property | Iron(II) Bromide (Anhydrous) | Iron(II) Bromide Hexahydrate |
| Chemical Formula | FeBr₂ | FeBr₂·6H₂O[1] |
| Molar Mass | 215.65 g/mol [2] | 323.745 g/mol [1] |
| Appearance | Yellow to dark brown lumps or beads[3][4] | Dark green crystalline solid[1][5] |
| Melting Point | 684 °C[6] | 27 °C (dehydrates)[1] |
| Boiling Point | 934 °C[4] | Decomposes |
| Density | 4.63 g/mL at 25 °C[4] | 4.64 g/cm³[1] |
| Solubility in Water | Very soluble[3] | Very soluble[3] |
| Other Solubilities | Soluble in ethanol, ether, and acetonitrile[3] | Not applicable |
| CAS Number | 7789-46-0[3] | 13463-12-2[1] |
Synthesis of Iron(II) Bromide Hexahydrate
The synthesis of iron(II) bromide hexahydrate is achieved through the reaction of iron with hydrobromic acid. The resulting aqueous solution of iron(II) bromide is then carefully concentrated and cooled to induce crystallization of the hexahydrate form.
Chemical Reaction
The overall chemical equation for the synthesis is:
Fe(s) + 2HBr(aq) → FeBr₂(aq) + H₂(g)
Subsequently, upon crystallization from the aqueous solution:
FeBr₂(aq) + 6H₂O(l) → FeBr₂·6H₂O(s)
Experimental Protocol
Materials:
-
Iron filings or powder (high purity)
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Hydrobromic acid (HBr), 48% aqueous solution
-
Distilled or deionized water
-
Ethanol (for washing crystals)
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Inert gas (e.g., nitrogen or argon)
Equipment:
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Round-bottom flask
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Heating mantle with magnetic stirrer
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Condenser
-
Gas inlet/outlet adapter
-
Beaker
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Crystallizing dish
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Büchner funnel and flask
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Vacuum source
-
pH paper or meter
Procedure:
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Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a condenser, and a gas inlet/outlet. The outlet should be vented to a scrubber containing a sodium thiosulfate solution to neutralize any unreacted bromine vapors.
-
Reactant Addition: Carefully add a stoichiometric excess of iron filings to the flask. Under a gentle stream of inert gas, slowly add the 48% hydrobromic acid to the flask. The reaction is exothermic and will produce hydrogen gas.
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Reaction: Gently heat the mixture to approximately 60-70 °C with continuous stirring to ensure a complete reaction. The reaction is complete when the evolution of hydrogen gas ceases and the solution turns a pale green color.
-
Filtration: Once the reaction is complete, allow the solution to cool to room temperature. Filter the hot solution through a Büchner funnel to remove any unreacted iron and other solid impurities.
-
Crystallization: Transfer the filtrate to a crystallizing dish. Slowly evaporate the solvent at room temperature or by gentle heating to concentrate the solution. Avoid boiling, as this can lead to the decomposition of the product.[5] Once crystals begin to form, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal yield. The pale green hexahydrate crystallizes at room temperature.[3][4]
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Isolation and Drying: Collect the dark green crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of cold ethanol to remove any residual acid and impurities. Dry the crystals under a stream of inert gas or in a desiccator over a suitable drying agent.
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Storage: Iron(II) bromide hexahydrate is hygroscopic and sensitive to air.[3] It should be stored in a tightly sealed container under an inert atmosphere and protected from light in a cool, low-temperature place.[5]
Safety Precautions
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Hydrobromic Acid: Hydrobromic acid is a corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Bromine: Although not used directly in this synthesis, bromine is a highly toxic and corrosive substance.[7] In case of any accidental formation or handling, ensure adequate ventilation and have a sodium thiosulfate solution readily available for neutralization.[7]
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Hydrogen Gas: The reaction produces flammable hydrogen gas. Ensure the reaction is conducted in a well-ventilated area away from any ignition sources.
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General Handling: Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Logical Workflow and Relationships
The following diagrams illustrate the synthesis workflow and the relationships between the different forms of iron bromide.
Caption: Synthesis workflow for Iron(II) bromide hexahydrate.
Caption: Relationship between different forms of Iron(II) bromide.
References
- 1. WebElements Periodic Table » Iron » iron dibromide hexahydrate [webelements.com]
- 2. Ferrous bromide | Br2Fe | CID 82240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. IRON (II) BROMIDE | 7789-46-0 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. quora.com [quora.com]
